molecular formula C12H22 B14736283 1,3-Butadiene, 2,3-di(tert-butyl)- CAS No. 3378-20-9

1,3-Butadiene, 2,3-di(tert-butyl)-

Cat. No.: B14736283
CAS No.: 3378-20-9
M. Wt: 166.30 g/mol
InChI Key: XOJJYBDDNRTSIT-UHFFFAOYSA-N
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Description

1,3-Butadiene, 2,3-di(tert-butyl)- is an organic compound with the molecular formula C12H22. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 2 and 3 positions are replaced by tert-butyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene, 2,3-di(tert-butyl)- can be synthesized through various methods. One common approach involves the alkylation of 1,3-butadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1,3-butadiene, 2,3-di(tert-butyl)- often involves catalytic processes. Homogeneous catalysts, such as palladium complexes, are used to facilitate the selective dimerization of 1,3-butadiene with tert-butyl groups. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 2,3-di(tert-butyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Butadiene, 2,3-di(tert-butyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-butadiene, 2,3-di(tert-butyl)- is primarily influenced by its steric hindrance. The bulky tert-butyl groups prevent the molecule from easily undergoing certain reactions, such as the Diels-Alder reaction, which requires the diene to adopt an s-cis conformation. This steric hindrance also affects the molecule’s interactions with other compounds and its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Butadiene, 2,3-di(tert-butyl)- is unique due to the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and steric properties. This makes it less reactive in certain types of reactions, such as the Diels-Alder reaction, compared to its less sterically hindered counterparts .

Properties

CAS No.

3378-20-9

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

2,2,5,5-tetramethyl-3,4-dimethylidenehexane

InChI

InChI=1S/C12H22/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3

InChI Key

XOJJYBDDNRTSIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)C(=C)C(C)(C)C

Origin of Product

United States

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